2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-2-methylphenyl)acetamide -

2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-2-methylphenyl)acetamide

Catalog Number: EVT-3736582
CAS Number:
Molecular Formula: C20H18ClFN4OS
Molecular Weight: 416.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound exhibits antioxidant activity 1.5 times greater than butylated hydroxytoluene, as determined by a ferric reducing antioxidant power assay. []
  • Compound Description: The crystal structure of this compound reveals the central 1,2,4-triazole ring forms dihedral angles with the various substituents. Molecules in the crystal are linked into sheets by intermolecular hydrogen bonds. []
  • Compound Description: This series of compounds was synthesized and characterized using various physicochemical methods like elemental analysis and 1H-NMR spectroscopy. []
  • Compound Description: These compounds were previously reported and explored for their α-glucosidase inhibitory potential. []
  • Compound Description: This specific compound was synthesized in high yield (91%) and its structure validated through various spectroscopic techniques. []
  • Compound Description: This series of compounds was synthesized and evaluated for anticancer activity against 60 cancer cell lines. Several compounds showed activity and selectivity against melanoma and breast cancer. []
  • Compound Description: This compound demonstrated selective antiviral activity against influenza A strains. []
  • Compound Description: These derivatives were synthesized and their anticancer activities investigated against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3). []
  • Compound Description: This specific compound exhibited the highest cytotoxicity and caused significant apoptosis in the study. It also showed the highest MMP-9 inhibition among the tested compounds. []
  • Compound Description: This compound was utilized as a complexing agent for the solid phase extraction and preconcentration of gold and palladium ions. [, ]
  • Compound Description: This series of compounds incorporates various moieties like semicarbazide, thiosemicarbazide, thiadiazole, and others. These compounds were evaluated for antioxidant and anticancer activities. [, ]
  • Compound Description: This compound exhibited antioxidant activity approximately 1.4 times higher than ascorbic acid in DPPH radical scavenging assays. [, ]
  • Compound Description: This compound also showed antioxidant activity around 1.4 times greater than ascorbic acid in DPPH radical scavenging tests. [, ]
  • Compound Description: This compound displayed the highest cytotoxicity against the glioblastoma U-87 cell line among the tested compounds. [, ]
  • Compound Description: R-VK4-40 is a novel D3R antagonist developed for potential treatment of opioid use disorder. It displays high selectivity for D3R and has shown promising translational potential. []
  • Compound Description: R-VK4-116 is another novel, highly selective D3R antagonist. It demonstrated potential as a treatment for opioid and cocaine use disorders without unwanted cardiovascular effects. []
  • Compound Description: This compound and its derivatives were synthesized and characterized using various spectroscopic methods, including FT-IR and UV analysis. []
  • Compound Description: This compound was synthesized and its structure elucidated through spectroscopic techniques, including IR, NMR, and mass spectrometry. []
  • Compound Description: This compound was synthesized and characterized using a variety of spectroscopic techniques, including IR, NMR, and mass spectrometry. []
  • Compound Description: This specific compound demonstrated potent antimicrobial activity against several bacterial and fungal strains. []
  • Compound Description: This compound exhibited significant antimicrobial activity against a range of bacterial and fungal strains. []
  • Compound Description: AM31 was identified as a potential reverse transcriptase inhibitor through computational ligand docking studies. []
  • Compound Description: AM33 emerged as a potential reverse transcriptase inhibitor based on its binding energy and interactions in computational docking studies. []
  • Compound Description: AM34 was predicted to be a potent reverse transcriptase inhibitor based on its binding affinity and interactions in silico. []
  • Compound Description: This series of compounds, containing a quinazolinone moiety, was synthesized and assessed for anti-inflammatory and analgesic activity. []
  • Compound Description: This series, derived from the previous one, includes a thiazolidinone ring and was also evaluated for anti-inflammatory and analgesic properties. []
  • Compound Description: This series, also derived from the initial quinazolinone-containing compounds, incorporates an azetidinone ring and was tested for anti-inflammatory and analgesic activities. []
  • Compound Description: Among the synthesized compounds, 7g emerged as the most potent with significant anti-inflammatory and analgesic effects comparable to the standard drug phenylbutazone. []

Properties

Product Name

2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-2-methylphenyl)acetamide

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-(2-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C20H18ClFN4OS

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C20H18ClFN4OS/c1-3-11-26-19(14-7-4-5-9-16(14)22)24-25-20(26)28-12-18(27)23-17-10-6-8-15(21)13(17)2/h3-10H,1,11-12H2,2H3,(H,23,27)

InChI Key

ZKDZXPCKRNKAHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.